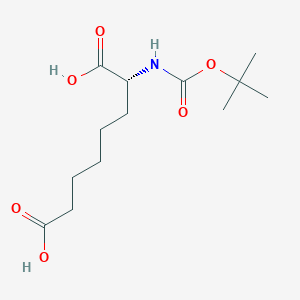

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Vue d'ensemble

Description

The compound 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is a pyrazole derivative, which is a class of organic compounds with a five-membered heterocyclic ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and analytical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the Michael addition of substituted anilines to methyl acrylate in an acidic medium can yield methyl 3-(substituted anilino)propionates, which upon treatment with hydrazine hydrate in methanol, are converted into corresponding 3-(substituted anilino)propionohydrazides. These hydrazides can then be irradiated with microwave under solventless conditions to afford 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones . Additionally, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole has been studied under phase transfer catalysis and ultrasonic irradiation conditions, which is a method that could potentially be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, which revealed the conformation and intermolecular interactions within the crystal lattice . Similarly, the crystal structure of new 3,5-diaryl-1H-pyrazoles was determined by X-ray crystal structure analysis, providing insights into the tautomeric forms and hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by the substituents on the pyrazole ring. For instance, the synthesis of a new tripodal ligand based on 3,5-dimethyl-1H-pyrazol-1-yl motifs involved the examination of catalytic oxidative activities, which demonstrated the potential of these compounds to participate in oxidation reactions . Moreover, the aldol condensation between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde under basic conditions is another example of the chemical reactivity of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse, depending on their molecular structure. The crystal and molecular structure of these compounds can be stabilized by various intermolecular interactions such as hydrogen bonds and π-π stacking interactions . The solubility of these compounds in organic solvents and their melting points can be indicative of their purity and stability . Additionally, the antimicrobial activity of some pyrazole derivatives suggests that these compounds can interact with biological systems, which is an important aspect of their chemical properties .

Applications De Recherche Scientifique

Catalytic Activities in Copper Complexes

- Synthesis and Catalytic Function : A study by Zhang et al. (2007) describes the synthesis of dinuclear copper(II) complexes derived from pyrazole-containing tridentate ligands, including 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL. These complexes were investigated for their catalytic oxidation activities, particularly in modeling the properties of catechol oxidase, an enzyme important in biochemistry (Zhang, Qiu-Ping Zhou, Y.-L. Dou, Mai-Hua Yin, & Yao Wang, 2007).

Coordination Chemistry and Structural Analysis

- Nickel, Zinc, and Palladium Complexes : Research by Zhang et al. (2008) involved synthesizing coordination compounds with nickel(II), zinc(II), and palladium(II) using pyrazole-based polydentate ligands. This study contributes to understanding the structural characteristics of these metal complexes (Zhang, Mai-Hua Yin, Y.-L. Dou, Qiu-Ping Zhou, & J.-B. She, 2008).

Transition Metal Ion Coordination

- Formation of Mono- and Multinuclear Complexes : Seubert et al. (2011) demonstrated that starting from a pyrazole-derived compound like 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL, various transition metal ions can be coordinated to form complexes. These were analyzed through spectroscopy and magnetic measurements, contributing to the knowledge in the field of inorganic chemistry and coordination compounds (Seubert, Yu Sun, Yanhua Lan, A. Powell, & W. Thiel, 2011).

Application in Corrosion Inhibition

- Density Functional Theory Analysis : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL, using density functional theory. This research aimed to elucidate the inhibition efficiencies of these compounds as corrosion inhibitors, highlighting their potential industrial applications (Wang, Xueye Wang, Hanlu Wang, Ling Wang, & A. Liu, 2006).

Synthesis and Characterization in Organic Chemistry

- Aza-Michael Reaction and Formation of Unique Compounds : Khachatryan et al. (2017) explored the aza-Michael reaction of 3,5-dimethylpyrazole with crotonaldehyde, leading to the formation of unique compounds. This study contributes to the understanding of organic synthesis mechanisms (Khachatryan, S. S. Hayotsyan, K. S. Badalyan, A. G. Aivazyan, G. Danagulyan, & H. Attaryan, 2017).

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNXYRPYQSECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512339 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL | |

CAS RN |

81930-33-8 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)